molecular formula C7H11N3 B13495967 N,2,6-Trimethylpyrimidin-4-amine CAS No. 5177-04-8

N,2,6-Trimethylpyrimidin-4-amine

Cat. No.: B13495967
CAS No.: 5177-04-8
M. Wt: 137.18 g/mol
InChI Key: HJDKVRSWZYIPOY-UHFFFAOYSA-N
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Description

N,2,6-Trimethylpyrimidin-4-amine is a heterocyclic aromatic compound belonging to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by three methyl groups attached to the nitrogen at position 1 and the carbons at positions 2 and 6, with an amine group at position 4. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2,6-Trimethylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl cyanoacetate, urea, and sodium methylate to form 4-amino-2,6-dihydroxypyrimidine sodium salt, which is then methylated using dimethyl sulfate . Another method includes the addition of anhydrous methanol, malononitrile, and dry hydrogen chloride gas, followed by condensation and cyclization reactions .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: N,2,6-Trimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Condensation: Acid catalysts like hydrochloric acid or sulfuric acid.

Major Products:

    Nucleophilic Substitution: Substituted pyrimidines.

    Oxidation: Alcohols or ketones.

    Reduction: Reduced pyrimidine derivatives.

    Condensation: Schiff bases.

Mechanism of Action

The mechanism of action of N,2,6-Trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

    2-Aminopyrimidine: Shares the pyrimidine core but lacks the methyl substitutions.

    4-Amino-2,6-dimethylpyrimidine: Similar structure but with fewer methyl groups.

    2-Chloro-N,N,6-trimethylpyrimidin-4-amine: Contains a chlorine atom instead of an amine group.

Uniqueness: N,2,6-Trimethylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and an amine group at specific positions enhances its reactivity and potential for diverse applications.

Properties

CAS No.

5177-04-8

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N,2,6-trimethylpyrimidin-4-amine

InChI

InChI=1S/C7H11N3/c1-5-4-7(8-3)10-6(2)9-5/h4H,1-3H3,(H,8,9,10)

InChI Key

HJDKVRSWZYIPOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NC

Origin of Product

United States

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